molecular formula C10H17N5O2 B14353657 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine CAS No. 94320-76-0

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B14353657
CAS No.: 94320-76-0
M. Wt: 239.27 g/mol
InChI Key: LRGUWXJZULCDFL-UHFFFAOYSA-N
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Description

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes ethyl, methyl, and nitro groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring. Common synthetic routes include:

    Condensation Reactions: Starting with ethyl acetoacetate and urea, followed by nitration to introduce the nitro group.

    Alkylation: Introduction of ethyl and methyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Alkyl halides and strong bases like sodium hydride.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of pharmaceuticals due to its unique structure.

    Medicine: Investigated for its potential as an antimicrobial agent.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to antimicrobial effects. The ethyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-1,2-ethanediamine: Similar in structure but lacks the pyrimidine ring and nitro group.

    N,N,N’,N’-Tetramethyl-1,2-diaminoethane: Another related compound with similar alkyl groups but different core structure.

Uniqueness

6-Ethyl-N~2~,N~2~,N~4~,N~4~-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its pyrimidine ring, nitro group, and multiple alkyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

94320-76-0

Molecular Formula

C10H17N5O2

Molecular Weight

239.27 g/mol

IUPAC Name

6-ethyl-2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C10H17N5O2/c1-6-7-8(15(16)17)9(13(2)3)12-10(11-7)14(4)5/h6H2,1-5H3

InChI Key

LRGUWXJZULCDFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=N1)N(C)C)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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